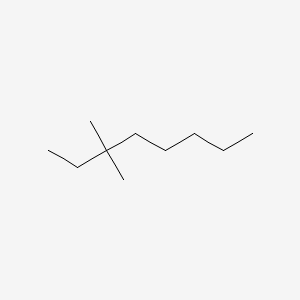

3,3-Dimethyloctane

Descripción general

Descripción

3,3-Dimethyloctane is a hydrocarbon belonging to the class of alkanes, characterized by a saturated carbon chain with two methyl groups at the third carbon atom. This structural specificity influences its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of compounds structurally related to 3,3-Dimethyloctane often involves catalytic reactions, dimerizations, and specific functional group manipulations. For example, the synthesis of dimethyl-1,5-cyclooctadiene (DMCOD) through Ni-catalyzed dimerization of isoprene showcases a method potentially adaptable for 3,3-Dimethyloctane synthesis by altering the carbon chain length and substituents (Doppelt, Baum, & Ricard, 1996).

Molecular Structure Analysis

Molecular structure analysis involves examining the spatial arrangement of atoms within the molecule and the conformations adopted due to steric and electronic effects. For molecules similar to 3,3-Dimethyloctane, studies using electron diffraction and ab initio calculations reveal conformations that minimize strain and stabilize the molecule. For instance, investigations into the gas-phase structure of 3,4-dimethylenehexa-1,5-diene provide insight into the conformational preferences of hydrocarbons with specific substituents, which could be extrapolated to understand the structure of 3,3-Dimethyloctane (Brain et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of 3,3-Dimethyloctane can be inferred from the behavior of similar molecules under various conditions. For example, the catalytic oxidation of 3,7-dimethylocta-1,6-diene reveals how specific sites within a hydrocarbon can undergo functionalization, providing a basis for understanding how 3,3-Dimethyloctane might react under similar conditions (Mcquillin & Parker, 1975).

Aplicaciones Científicas De Investigación

Biotransformation and Industrial Applications

- Myrcene, a compound related to 3,3-Dimethyloctane, was transformed by Pseudomonas aeruginosa into compounds like dihydrolinalool and 2,6-dimethyloctane, which are important in the perfumery industry (Esmaeili & Hashemi, 2011).

Chemistry and Solvent Reactions

- In a study on substitution reactions in ionic liquids, the reaction of (R)-3-chloro-3,7-dimethyloctane was examined, highlighting the influence of ionic liquids on reaction rates (Man, Hook, & Harper, 2005).

Pheromone Extraction for Pest Control

- Research on pheromone extraction methods for Callosobruchus maculatus, a warehouse pest, included the study of dimethyloctane dioic acid, showing that specific extraction methods can effectively control this pest (Subekti et al., 2020).

Role in Hydrogenation Processes

- A study on the hydrogenation of citral (3,7-dimethyl 2,6-octadienal) in supercritical carbon dioxide medium demonstrated the selective formation of 3,7-dimethyloctanal, a significant finding for chemical synthesis processes (Chatterjee et al., 2004).

Molecular Dynamics and Material Science

- Molecular dynamics studies of fluids confined between two solid surfaces, including 2,2-dimethyloctane, provided insights into the influence of molecular structure on fluid properties, relevant for material science applications (Wang & Fichthorn, 2002).

Renewable Route to Fuel Additives

- Hydrogenated monoterpenes, including 2,6-dimethyloctane, were investigated as diesel fuel additives. This research indicated renewable avenues for producing fuel additives (Tracy et al., 2009).

Near-Infrared Luminescence Sensing

- Tris(β-diketonato)lanthanides with centers such as Yb3+, used in luminescent sensing probes, included compounds like 2,2-dimethyloctane. This has potential applications in proteomics, metabolics, and food science (Tsukube, Yano, & Shinoda, 2009).

Safety and Hazards

3,3-Dimethyloctane is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

3,3-Dimethyloctane is a type of alkane, a class of organic compounds made up of carbon and hydrogen atoms. The primary targets of alkanes like 3,3-Dimethyloctane are typically lipid membranes, where they can influence membrane fluidity .

Mode of Action

As an alkane, 3,3-Dimethyloctane does not readily react with other compounds under normal conditions. It is nonpolar and hydrophobic, meaning it tends to repel or fail to mix with water. When interacting with lipid membranes, it can insert itself into the membrane, causing changes in the physical properties of the membrane .

Biochemical Pathways

Alkanes in general can affect the fluidity of lipid membranes, which can influence various cellular processes, including signal transduction and membrane transport .

Pharmacokinetics

The pharmacokinetics of 3,3-Dimethyloctane are not well-documented. As a lipophilic compound, it is likely to be absorbed through the gastrointestinal tract if ingested. It may also be absorbed through the skin. Once in the body, it is likely to be distributed into fatty tissues due to its lipophilic nature .

Result of Action

Changes in membrane fluidity can potentially affect a wide range of cellular processes, including cell signaling, transport of substances across the cell membrane, and cell growth and division .

Action Environment

Environmental factors can influence the action of 3,3-Dimethyloctane. For example, temperature can affect the fluidity of lipid membranes, which could in turn influence the compound’s effects on the membrane. The presence of other substances in the environment, such as other lipophilic compounds, could also potentially influence the compound’s action .

Propiedades

IUPAC Name |

3,3-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-8-9-10(3,4)6-2/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBULLUBYDONGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194051 | |

| Record name | 3,3-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyloctane | |

CAS RN |

4110-44-5 | |

| Record name | 3,3-Dimethyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyloctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

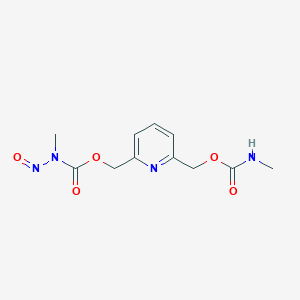

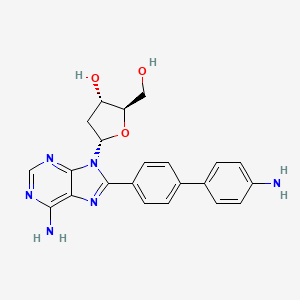

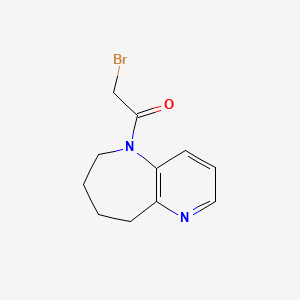

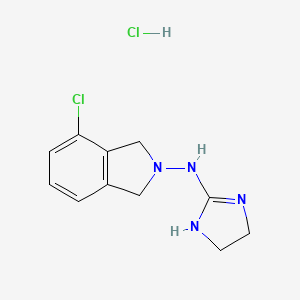

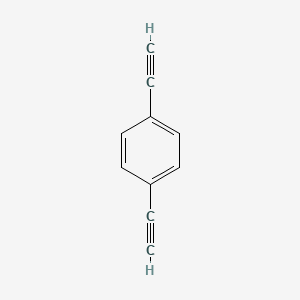

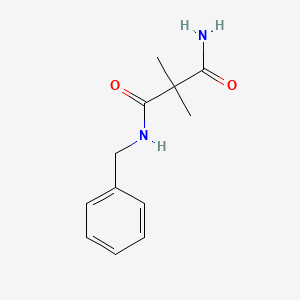

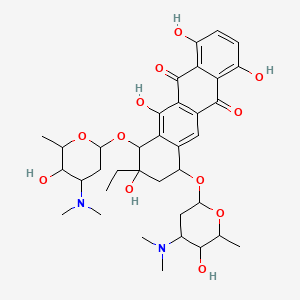

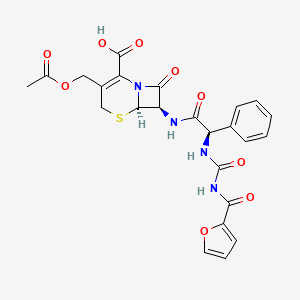

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3,3-dimethyloctane in relation to plant-parasitic nematodes?

A: Research suggests that 3,3-dimethyloctane plays a role in reducing the infection of tomato roots by the root-knot nematode Meloidogyne incognita. [] This nematode species causes significant damage to crops worldwide. Studies have shown that the presence of 3,3-dimethyloctane in tomato root exudates, potentially secreted due to the colonization of roots by the bacterium Bacillus cereus BCM2, makes the roots less attractive to the nematodes. [] In laboratory settings, M. incognita juveniles (J2) were observed to avoid areas treated with 3,3-dimethyloctane. []

Q2: How does the presence of Bacillus cereus BCM2 in tomato roots affect 3,3-dimethyloctane levels and nematode infection?

A: When tomato roots are colonized by Bacillus cereus BCM2, the composition of the root exudates changes. [] One notable change is a marked increase in the secretion of 3,3-dimethyloctane. [] This altered exudate composition, specifically the increased 3,3-dimethyloctane, appears to repel M. incognita J2, thereby reducing their ability to infect the roots. [] This interaction highlights the potential of B. cereus BCM2 as a biocontrol agent against M. incognita infection in tomato plants.

Q3: Beyond its potential role in nematode repellency, has 3,3-dimethyloctane been identified in other contexts?

A: Yes, 3,3-dimethyloctane has been identified as a constituent of sheep milk. [] Interestingly, its presence and concentration vary among different sheep breeds, suggesting potential influences from factors like diet and breeding conditions. [] Additionally, 3,3-dimethyloctane has been detected in the ethanol extract of Eugenia flocossa leaves. [] This finding contributes to the understanding of the phytochemical profile of this plant, although the specific role of 3,3-dimethyloctane within E. flocossa remains to be elucidated.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1207666.png)

![5-(dimethylamino)-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide](/img/structure/B1207675.png)